molecular formula C20H19FN2O4 B4764567 N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4764567
M. Wt: 370.4 g/mol
InChI Key: PRDBESYDXXWWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide acts on the cannabinoid receptors in the brain and peripheral tissues, which are responsible for regulating various physiological processes such as pain perception, mood, appetite, and sleep. Specifically, N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide binds to the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. This binding results in the activation of these receptors, leading to the modulation of various cellular signaling pathways.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. Additionally, N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has a long half-life, which makes it suitable for studying its effects over an extended period of time. However, one limitation of using N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the development of N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide-based medications for the treatment of chronic pain and inflammation. Another area of interest is the investigation of the anxiolytic and antidepressant effects of N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, and its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the long-term effects of N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide on human health, and to ensure its safety for use in medical applications.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in the treatment of various medical conditions. Research has shown that N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-1,3-benzodioxol-5-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects, which suggest that it may be useful in the treatment of anxiety and depression.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c21-16-4-2-1-3-15(16)20(25)23-9-7-13(8-10-23)19(24)22-14-5-6-17-18(11-14)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDBESYDXXWWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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